4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol
Overview
Description
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is a chemical compound with potential applications in various fields, including materials science and organic synthesis. This compound is of interest due to its unique chemical structure and properties, which enable a wide range of chemical transformations and applications.
Synthesis Analysis
The synthesis of 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol and related compounds involves multi-step chemical processes, including etherification, catalytic hydrogenation, and the use of specific catalysts such as PPTS (Pyridinium p-toluenesulfonate) for achieving high yields. For instance, a synthetic route was designed using hydroquinone as a raw material through monobenzyl etherification, tetrahydropyran etherification of another phenolic hydroxyl, and debenzylation by catalytic hydrogenation, with the second step achieving good results with PPTS as a catalyst (Chen Ying-qi, 2010).
Scientific Research Applications
Statin Synthesis : A derivative, 4-(tert-butyldimethylsilyloxy)-6-formyltetrahydro-2H-pyran-2-one, is pivotal in the synthesis of statins via a lactonized side chain (Časar & Košmrlj, 2009).
Catalysis in Organic Synthesis : 4-(Succinimido)-1-butane sulfonic acid is an efficient and reusable Bronsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives in a solvent-free environment (Khaligh, 2015).
Cosmetic Applications : 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol is an effective tyrosinase inhibitor, suggesting potential use as a skin-lightening agent in cosmetics (Ying-qi, 2010).
Chemical Research and Synthesis : Methyl 4-hydroxy-2-butynoate, a derivative, is important in Grignard and related reactions (Earl & Townsend, 2003).
Cancer Research : A platinum compound featuring 4-(Tetrahydro-2H-pyran-2-yloxy) in its structure demonstrates potential in overcoming cisplatin resistance and inducing programmed cell death (Dietrich et al., 2008).
Protecting Groups in Organic Synthesis : Ketals of tetrahydro-4H-pyran-4-one serve as protecting groups with desirable hydrolysis properties (Reese, Saffhill, & Sulston, 1970).
Synthetic Potential in Organic Chemistry : The work on stereoselective synthesis of oxacycles highlights the utility of tetrahydro-4H-pyran-4-ones in atom-economic catalysis (Bera, Samanta, & Sarkar, 2021).
Pharmaceutical Research : The compound is a product of the Henry reaction and adopts a chair conformation, highlighting its significance in chemical synthesis (Soengas et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-(oxan-2-yloxy)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAASHSYTIKTSSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339842 | |
Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |
CAS RN |
51326-51-3 | |
Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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